molecular formula C24H27NO5 B1322912 (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 266359-42-6

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1322912
CAS No.: 266359-42-6
M. Wt: 409.5 g/mol
InChI Key: DTOQXZRPBAMOGM-SFTDATJTSA-N
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Description

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the Fmoc group. This is followed by the introduction of the tert-butoxy group at the 3-position of the pyrrolidine ring. The final step involves the carboxylation of the 2-position to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide-based compounds. The use of solid-phase synthesis techniques is common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxamide
  • (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-methanol

Uniqueness

The uniqueness of (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of both the Fmoc and tert-butoxy groups allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQXZRPBAMOGM-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266359-42-6
Record name (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
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